Androsta-1,4-diene-3,17-diol, 4-chloro-17-methyl-, (3alpha,17beta)-

Description

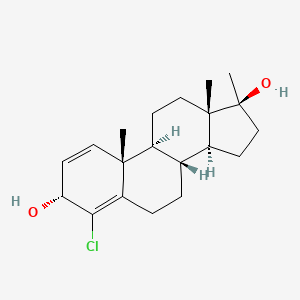

The compound 4-Chloro-17α-methyl-androsta-1,4-diene-3,17-diol (CAS: 2389041-67-0) is a synthetic anabolic-androgenic steroid (AAS) with structural modifications aimed at enhancing metabolic stability and potency. It features a chloro group at C-4, a methyl group at C-17α, and hydroxyl groups at C-3α and C-17β. Its anabolic properties stem from structural similarities to testosterone, but modifications like the 1,4-diene system and chloro substitution alter its receptor binding affinity and metabolic pathways .

Properties

CAS No. |

1338221-87-6 |

|---|---|

Molecular Formula |

C20H29ClO2 |

Molecular Weight |

336.9 g/mol |

IUPAC Name |

(3R,8R,9S,10R,13S,14S,17S)-4-chloro-10,13,17-trimethyl-3,6,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,17-diol |

InChI |

InChI=1S/C20H29ClO2/c1-18-9-8-16(22)17(21)15(18)5-4-12-13(18)6-10-19(2)14(12)7-11-20(19,3)23/h8-9,12-14,16,22-23H,4-7,10-11H2,1-3H3/t12-,13+,14+,16-,18-,19+,20+/m1/s1 |

InChI Key |

ZHWBNJVZZYSUJZ-BUTDJBELSA-N |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C)O)CCC4=C([C@@H](C=C[C@]34C)O)Cl |

Canonical SMILES |

CC12CCC3C(C1CCC2(C)O)CCC4=C(C(C=CC34C)O)Cl |

Origin of Product |

United States |

Preparation Methods

Alkylation and Halogenation

Alkylation at C17 : Introduction of the 17α-methyl group is commonly achieved via alkylation reactions using strong bases and methylating agents. This step requires careful control of reaction conditions to ensure selective methylation at the 17α position without affecting other reactive sites.

Chlorination at C4 : The chloro substituent at C4 is introduced by selective halogenation of the steroid nucleus. This is often performed on a 4-ene steroid intermediate, where electrophilic chlorination reagents are used under controlled conditions to avoid over-chlorination or side reactions.

Regioselective Reduction and Protection

The 3-oxo group in intermediates like 4-chloro-androst-4-ene-3,17-dione is regioselectively reduced to a hydroxyl group, typically favoring the 3α-hydroxy configuration.

Protection of the 3-hydroxy group is performed to prevent unwanted reactions during subsequent steps, often using silyl or acyl protecting groups.

Epoxidation and Rearrangement

Epoxidation of the 17(20)-double bond followed by acid-catalyzed epoxide opening leads to a Wagner-Meerwein rearrangement, which introduces the 17α-hydroxymethyl and 17β-methyl groups.

This step is stereospecific and results in the formation of diastereomeric products, from which the desired (3alpha,17beta) isomer is isolated.

Deprotection and Purification

The final step involves acid-catalyzed deprotection of the 3-hydroxy group to yield the free diol.

Purification is typically achieved by chromatographic techniques such as liquid chromatography to separate diastereomers and obtain the pure target compound.

Summary Table of Key Synthetic Steps

| Step No. | Reaction Type | Starting Material | Reagents/Conditions | Outcome/Notes |

|---|---|---|---|---|

| 1 | Alkylation | 4-androstenediol or 4-chloro-androst-4-ene-3,17-dione | Strong base, methylating agent | Introduction of 17α-methyl group |

| 2 | Halogenation (Chlorination) | Steroid intermediate | Electrophilic chlorinating agent | Selective chlorination at C4 |

| 3 | Regioselective reduction | 4-chloro-androst-4-ene-3,17-dione | Reducing agent (e.g., NaBH4) | Reduction of 3-oxo to 3α-hydroxy |

| 4 | Protection | 3-hydroxy steroid intermediate | Silyl or acyl protecting group | Protection of 3-hydroxy group |

| 5 | Epoxidation and rearrangement | 17(20)-double bond steroid intermediate | Epoxidizing agent, acid catalyst | Formation of 17α-hydroxymethyl-17β-methyl derivatives |

| 6 | Deprotection and purification | Protected steroid intermediate | Acid catalysis, chromatography | Final product: Androsta-1,4-diene-3,17-diol, 4-chloro-17-methyl- (3alpha,17beta) |

Research Findings and Analytical Confirmation

The stereochemistry and purity of the final product are confirmed by NMR spectroscopy (1D and 2D), mass spectrometry , and chromatographic retention times .

The synthetic route yields four diastereomeric products, with the major product being the desired (3alpha,17beta) isomer.

The synthetic methods are adapted from established steroid chemistry protocols, including those described by Kratena et al. and Sobolevsky’s nomenclature for 17α-hydroxymethyl-17β-methyl derivatives.

Practical Preparation Notes and Stock Solution Formulation

For research applications, stock solutions of the compound are prepared by dissolving accurately weighed amounts in solvents such as DMSO, PEG300, Tween 80, or corn oil, depending on the intended use (in vitro or in vivo).

Typical stock solution concentrations range from 1 mM to 10 mM, with precise volumetric calculations to ensure reproducibility.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, leading to the formation of ketones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.

Substitution: The chloro group at the C4 position can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of new derivatives with different functional groups.

Scientific Research Applications

Biochemical Interactions

Androsta-1,4-diene-3,17-diol primarily interacts with androgen receptors while exhibiting minimal activity on estrogen receptors. This selectivity is crucial for its application in therapeutic settings where androgenic effects are desired without the estrogenic side effects commonly associated with other steroids.

Key Interaction Studies

- Androgen Receptor Binding : Research indicates that this compound competes with natural hormones for binding sites on androgen receptors. Its structural modifications enhance its binding affinity compared to other anabolic steroids.

- Metabolic Pathways : Studies have shown that the metabolic pathways of Androsta-1,4-diene-3,17-diol involve various enzymatic transformations that can lead to both active and inactive metabolites. Understanding these pathways is essential for assessing its pharmacokinetics and potential side effects .

Therapeutic Applications

The compound has been investigated for several therapeutic applications:

- Anabolic Effects : Due to its anabolic properties, Androsta-1,4-diene-3,17-diol may be used in medical treatments aimed at muscle wasting diseases or conditions that require muscle regeneration .

- Hormonal Replacement Therapy : Its ability to selectively activate androgen receptors makes it a candidate for hormonal replacement therapies in men with low testosterone levels .

Case Study 1: Muscle Regeneration

A study focused on the effects of Androsta-1,4-diene-3,17-diol in a controlled environment demonstrated significant increases in lean muscle mass among participants undergoing resistance training. The compound was administered over an eight-week period alongside a structured exercise program. Results indicated a marked improvement in muscle strength and recovery times compared to placebo groups .

Case Study 2: Hormonal Balance

In another study examining the impact of Androsta-1,4-diene-3,17-diol on hormonal profiles in eugonadal men, significant increases in serum testosterone and dihydrotestosterone levels were observed without notable changes in estrogen levels. This suggests potential utility in managing hormonal imbalances without the risk of estrogen-related side effects .

Mechanism of Action

The compound exerts its effects by interacting with androgen receptors in the body. It mimics the action of natural androgens, leading to increased protein synthesis and muscle growth. The presence of the chloro group at the C4 position prevents aromatization, reducing the risk of estrogenic side effects .

Comparison with Similar Compounds

Androsta-1,4-diene-3,17-dione (ADD)

Structure: ADD (CAS: 897-06-3) lacks hydroxyl and methyl groups, with keto groups at C-3 and C-15. Synthesis: Produced via microbial biotransformation of cholesterol or phytosterols by Mycobacterium spp. or Aspergillus brasiliensis, achieving yields up to 78% . Function: Key intermediate for synthesizing estrogen derivatives (e.g., estrone) and testosterone precursors. Metabolism: Reduced to testosterone via selective catalytic hydrogenation (88% efficiency) or hydroxylated at C-11α/12β by fungi like A. brasiliensis to form bioactive metabolites .

Boldenone (Androsta-1,4-dien-17β-ol-3-one)

Structure: Boldenone (CAS: 846-48-0) shares the 1,4-diene system but has a keto group at C-3 and a hydroxyl group at C-17β. Function: Veterinary AAS used to promote muscle growth. Unlike the chloro derivative, it undergoes extensive hepatic metabolism to 5β-reduced and hydroxylated metabolites . Metabolism: Key metabolites include 5β-androst-1-ene-3α,17β-diol and 5β-androst-1-en-6β-ol-3,17-dione, detectable in urine for doping control .

Exemestane (6-Methyleneandrosta-1,4-diene-3,17-dione)

Structure : Exemestane (CAS: 107868-30-4) features a methylene group at C-6 and retains the 1,4-diene system.

Function : Aromatase inhibitor used in breast cancer treatment. Unlike anabolic steroids, it blocks estrogen synthesis .

Mechanism : Irreversibly binds to aromatase, preventing androgen-to-estrogen conversion.

17α-Methylandrost-5-ene-3β,17β-diol

Structure : Androst-5-ene backbone with 3β,17β-diol and 17α-methyl groups.

Function : Prohormone converted to methyldihydrotestosterone (methyl-DHT). Unlike the 1,4-diene analog, it lacks the chloro group and exhibits weaker anabolic effects .

Research Findings and Data

Metabolic Pathways

- 4-Chloro-17α-methyl-androsta-1,4-diene-3,17-diol : Chlorination at C-4 impedes aromatization and 5α-reduction, prolonging half-life. The 17α-methyl group further reduces hepatic clearance .

- ADD : Converted to testosterone via catalytic hydrogenation or hydroxylated by fungi (e.g., A. brasiliensis at C-11α/12β) to form bioactive intermediates .

Microbial Biotransformation Insights

- Aspergillus brasiliensis hydroxylates ADD at C-11α and C-12β, producing derivatives with anti-butyrylcholinesterase activity (IC₅₀ comparable to galanthamine) .

- Mycobacterium spp. preferentially degrade 3β-hydroxy-Δ⁵ sterols (e.g., cholesterol) to ADD, highlighting substrate specificity in biotransformation .

Biological Activity

Androsta-1,4-diene-3,17-diol, 4-chloro-17-methyl-, (3alpha,17beta), commonly referred to as Chloromethylandrostenediol (CMA) , is a synthetic anabolic-androgenic steroid (AAS). This compound has garnered attention due to its unique structure and biological activity. It is a 17α-alkylated derivative of androstene steroids and has been studied for its potential applications in sports and medicine.

- IUPAC Name : 4-chloro-17α-methyl-androst-4-ene-3β,17β-diol

- Molecular Formula : C20H31ClO2

- Molar Mass : 338.92 g/mol

The presence of a chloro group at the C4 position prevents aromatization, which is significant for its anabolic properties without estrogenic side effects like gynecomastia .

Anabolic and Androgenic Effects

CMA exhibits a higher anabolic to androgenic ratio compared to other steroids. This means it promotes muscle growth more effectively while minimizing androgenic side effects such as oily skin and increased body hair growth. However, it can still cause virilization in women and other androgenic effects .

Metabolism

The metabolic pathways of CMA have been investigated extensively. The compound is not significantly metabolized by 5α-reductase, which contributes to its unique profile of activity. The metabolic reactions include:

- Hydroxylations at various carbon positions (C-2, C-3, C-6, C-16).

- Reduction of double bonds leading to various isomers.

These metabolic pathways are crucial for understanding how CMA functions in the body and its potential effects on performance enhancement .

Case Studies

- Performance Enhancement : A study highlighted the use of CMA in athletic contexts, noting its ability to enhance muscle mass without significant estrogenic effects. Athletes using this compound reported gains in strength and muscle size while avoiding common steroid-related side effects .

- Hepatotoxicity Concerns : As with many 17α-alkylated steroids, there are concerns regarding liver toxicity. Research indicates that prolonged use may lead to liver damage; thus, monitoring liver function is recommended during use .

Efficacy in Muscle Growth

A review of clinical data suggests that CMA can effectively increase lean body mass and strength in both male and female subjects. The anabolic effects were more pronounced in individuals engaged in resistance training .

Side Effects Profile

Despite its benefits, CMA is associated with several side effects:

- Androgenic Effects : Acne, oily skin, and increased hair growth.

- Hepatotoxicity : Risk of liver damage with long-term use.

A comprehensive analysis of user reports indicates that while many athletes experience positive results, the potential for adverse effects necessitates caution .

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for detecting 4-chloro-17α-methyl-androsta-1,4-diene-3,17-diol in biological matrices?

- Methodology : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its high specificity and sensitivity for steroid detection. Immunoassays (e.g., ELISA) may be used for screening but require confirmatory LC-MS/MS due to cross-reactivity risks. Sample preparation should include enzymatic hydrolysis (e.g., β-glucuronidase treatment) to liberate conjugated metabolites, followed by solid-phase extraction .

- Regulatory Considerations : Laboratories must validate methods according to FDA or WADA guidelines, including limits of detection (LOD < 1 ng/mL) and matrix effects assessment in serum, urine, or tissue homogenates .

Q. How is 4-chloro-17α-methyl-androsta-1,4-diene-3,17-diol synthesized, and what are its key structural features?

- Synthetic Pathways : The compound is typically derived via microbial biotransformation of phytosterols (e.g., β-sitosterol) using Mycobacterium spp. Key steps include side-chain degradation and halogenation at C4. Structural confirmation requires nuclear magnetic resonance (NMR) for stereochemical analysis (e.g., 3α,17β configuration) and high-resolution mass spectrometry (HRMS) for molecular weight validation .

- Critical Structural Markers : The 4-chloro substitution and 17α-methyl group are critical for metabolic stability and anabolic activity. These features distinguish it from endogenous steroids like testosterone .

Q. What are the regulatory classifications of this compound, and how do they impact laboratory protocols?

- Regulatory Status : Classified as a Schedule III controlled substance under the Uniform Controlled Substances Act due to its anabolic-androgenic steroid (AAS) properties. Researchers must comply with DEA licensing for possession and adhere to strict disposal protocols (e.g., incineration) to prevent environmental release .

- Handling Guidelines : Use fume hoods for powder handling, and store in tamper-evident containers with access logs. Institutional Animal Care and Use Committee (IACUC) approval is mandatory for in vivo studies .

Advanced Research Questions

Q. How do microbial biotransformation pathways alter the structural configuration of this compound, and what are the implications for metabolite identification?

- Microbial Models : Aspergillus brasiliensis and Cephalosporium aphidicola catalyze hydroxylation at C11 or C16, producing oxidized metabolites. Thin-layer chromatography (TLC) and preparative HPLC are used to isolate intermediates, followed by NMR (¹H, ¹³C) and X-ray crystallography for structural elucidation .

- Data Contradictions : Discrepancies in reported metabolite profiles (e.g., presence/absence of 6β-hydroxy derivatives) may arise from strain-specific cytochrome P450 activity. Researchers should sequence microbial genomes to correlate enzymatic pathways with observed biotransformations .

Q. What experimental approaches resolve contradictions in pharmacokinetic data across model organisms?

- Species-Specific Metabolism : Rodents exhibit rapid glucuronidation via UGT2B enzymes, while primates show slower clearance due to differential expression of 17β-hydroxysteroid dehydrogenases. Use stable isotope-labeled analogs (e.g., deuterated standards) to track species-specific metabolic fluxes in vitro .

- Model Optimization : Cross-validate data using human hepatocyte cultures and transgenic mouse models (e.g., humanized CYP3A4) to reconcile interspecies variability .

Q. What environmental persistence and ecotoxicological risks are associated with this compound?

- Environmental Detection : Found in wastewater effluents at concentrations up to 1,113 ng/L. Use liquid chromatography-high-resolution mass spectrometry (LC-HRMS) with solid-phase extraction (SPE) for environmental monitoring. Key transformation products include 17α-methyl-17β-hydroxy-androst-4-en-3-one, detected via fragmentation patterns (e.g., m/z 305 → 121) .

- Ecological Impact : Chronic exposure disrupts endocrine function in aquatic organisms (e.g., zebrafish vitellogenin induction). Microcosm studies with activated sludge or constructed wetlands can assess biodegradation efficiency (e.g., >80% removal under aerobic conditions) .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.